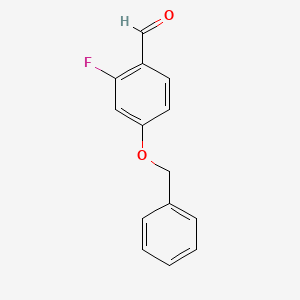

4-(Benzyloxy)-2-fluorobenzaldehyde

Descripción

Significance of Fluorine Substitution in Aromatic Aldehydes for Molecular Design

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique characteristics to aromatic aldehydes. The strong carbon-fluorine bond enhances thermal and metabolic stability. This is a highly desirable trait in medicinal chemistry, as it can lead to drugs with improved pharmacokinetic profiles. Furthermore, fluorine's ability to modulate the acidity of nearby protons and influence molecular conformation through steric and electronic effects allows for the fine-tuning of a molecule's binding affinity and selectivity for biological targets. In the context of benzaldehydes, a fluorine atom on the aromatic ring can alter the reactivity of the aldehyde group, influencing its participation in subsequent synthetic transformations.

Overview of Benzaldehyde (B42025) Derivatives as Versatile Synthetic Intermediates

Benzaldehyde and its derivatives are foundational building blocks in organic synthesis. The aldehyde functional group is highly versatile, readily participating in a wide range of chemical reactions. These include condensations, reductions, oxidations, and the formation of Schiff bases, which are precursors to a multitude of heterocyclic compounds. This reactivity makes benzaldehyde derivatives essential intermediates for constructing more complex molecules, including active pharmaceutical ingredients, agrochemicals, and specialty polymers. The ability to introduce various substituents onto the benzene (B151609) ring, such as the benzyloxy and fluoro groups in the title compound, allows chemists to create a diverse library of structures from a common starting point.

Positioning of 4-(Benzyloxy)-2-fluorobenzaldehyde within Contemporary Chemical Research

This compound holds a specific and strategic position in modern chemical research, primarily as a specialized building block. Its structure combines the features of a fluorinated aromatic ring, a reactive aldehyde, and a bulky, protective benzyloxy group. This unique combination makes it particularly valuable in the burgeoning field of targeted protein degradation (TPD).

The compound is classified as a Protein Degrader Building Block . google.comresearchgate.net This field of research aims to develop novel therapeutics that, instead of merely inhibiting the function of disease-causing proteins, co-opt the cell's natural disposal machinery to eliminate them entirely. google.com Molecules designed for this purpose, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, are often complex, heterobifunctional structures. nih.govnih.gov They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govnih.gov

This compound serves as a key fragment in the synthesis of these degraders. The aldehyde group provides a reactive handle for elaboration and connection to other parts of the final molecule, such as the linker or the target-binding ligand. The fluorine atom can enhance binding interactions and improve metabolic stability, while the benzyloxy group can serve as a protecting group or as part of the final ligand structure. The development of such building blocks is crucial for creating libraries of potential degraders to screen against new and previously "undruggable" protein targets. nih.govnih.gov

Chemical and Physical Properties

While specific experimental data such as a precise melting point for this compound is not consistently reported across public databases, its fundamental properties can be tabulated. The synthesis of closely related isomers suggests a standard method of preparation. For instance, the synthesis of 4-(3-fluoro-benzyloxy)-benzaldehyde is achieved by reacting 4-Hydroxybenzaldehyde (B117250) with 3-fluorobenzyl bromide in the presence of a base like potassium carbonate. chemicalbook.comchemicalbook.com A similar Williamson etherification reaction is the logical and anticipated route for the synthesis of this compound from 2-fluoro-4-hydroxybenzaldehyde (B1296990) and benzyl (B1604629) bromide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 504414-32-8 | google.comresearchgate.net |

| Molecular Formula | C₁₄H₁₁FO₂ | researchgate.netmoldb.com |

| Molecular Weight | 230.23 g/mol | moldb.com |

| Purity (Typical) | ≥98% | moldb.com |

| Classification | Protein Degrader Building Block, Fluorinated Building Block | google.commoldb.com |

Table 2: Properties of Related Benzaldehyde Compounds

| Compound Name | CAS Number | Melting Point (°C) |

|---|---|---|

| 4-(Benzyloxy)benzaldehyde (B125253) | 4397-53-9 | 71-74 |

| 4-Bromo-2-fluorobenzaldehyde (B134337) | 57848-46-1 | 58-62 |

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCUZBWXZUPORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478290 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504414-32-8 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyloxy 2 Fluorobenzaldehyde and Analogous Fluorinated Benzaldehydes

Established Synthetic Routes to 4-(Benzyloxy)-2-fluorobenzaldehyde

The preparation of this compound can be approached through various synthetic strategies, often involving multiple steps and the transformation of related precursors.

Multi-step Synthetic Strategies and Reaction Conditions

A primary route to this compound involves the etherification of a suitably substituted fluorophenol with a benzyl (B1604629) halide. While direct synthesis of this compound is not extensively detailed in the provided results, analogous syntheses, such as that of 4-(3-fluoro-benzyloxy)-benzaldehyde, offer a clear precedent. This synthesis involves the reaction of 4-hydroxybenzaldehyde (B117250) with 3-fluorobenzyl bromide in the presence of potassium carbonate and acetone (B3395972), heated to 60°C for 5 hours, yielding the product in high purity. chemicalbook.com A similar strategy for this compound would likely start from 2-fluoro-4-hydroxybenzaldehyde (B1296990) and benzyl bromide.

Another relevant multi-step approach begins with the formylation of a fluorinated aromatic compound. For instance, 4-bromo-2-fluorobenzaldehyde (B134337) can be synthesized from 1,5-dibromo-2-fluorobenzene through a metal-halogen exchange followed by formylation at 0°C. google.com This intermediate could then potentially undergo further reactions to introduce the benzyloxy group.

The following table outlines a representative multi-step synthesis for a related compound, 4-(3-fluoro-benzyloxy)-benzaldehyde.

Table 1: Synthesis of 4-(3-fluoro-benzyloxy)-benzaldehyde

| Reactants | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde, 3-Fluorobenzyl bromide | Potassium carbonate, Acetone | 60°C, 5 hours | 4-(3-fluoro-benzyloxy)-benzaldehyde | 94.4% |

This table presents data on the synthesis of a structurally similar compound, illustrating a potential pathway for the target molecule. chemicalbook.com

Chemical Transformations from Related Fluorinated Nitrobenzene (B124822) Precursors

The synthesis of fluorinated benzaldehydes can also be achieved starting from fluorinated nitrobenzene derivatives. A common method involves the halogen exchange reaction of a chloro-nitrobenzaldehyde to a fluoro-nitrobenzaldehyde, followed by subsequent reduction of the nitro group and oxidation to the aldehyde. For example, 4-chloro-3-nitrobenzaldehyde (B100839) can be converted to 4-fluoro-3-nitrobenzaldehyde (B1361154) by heating with potassium fluoride (B91410) in a polar aprotic solvent like dimethylformamide. google.com

While a direct pathway from a fluorinated nitrobenzene to this compound is not explicitly described, a plausible route would involve the reduction of a suitable nitro precursor, such as 2-fluoro-4-nitroanisole, followed by diazotization and introduction of the aldehyde function, and finally ether cleavage and benzylation.

Controlled Oxidation Pathways to Aromatic Aldehydes

The final step in many synthetic routes to aromatic aldehydes is the controlled oxidation of a corresponding alcohol or methylarene. A variety of methods are available for this transformation. organic-chemistry.org For instance, benzyl alcohols can be oxidized to benzaldehydes. google.com

Environmentally friendly methods using oxidants like Oxone in water or a water-ethanol mixture have been developed for the oxidation of aldehydes to carboxylic acids, which highlights the importance of controlled oxidation to avoid over-oxidation. acs.org For the conversion of alkylarenes to aromatic aldehydes, a system using NaClO/TEMPO/Co(OAc)2 has been shown to be effective. organic-chemistry.org Another approach involves the use of o-iodoxybenzoic acid (IBX), which is highly effective for oxidations adjacent to aromatic rings to form conjugated carbonyl systems. organic-chemistry.org

General Synthetic Approaches for Fluorobenzaldehydes

Beyond the specific synthesis of this compound, several general methods are employed for the preparation of fluorobenzaldehydes.

Halogen-Exchange Reactions for Selective Fluorination

Halogen-exchange (Halex) reactions are a cornerstone of fluorobenzaldehyde synthesis. researchgate.net This method typically involves the substitution of a chlorine or bromine atom with fluorine using a fluoride salt. For example, 4-chlorobenzaldehyde (B46862) can be converted to 4-fluorobenzaldehyde (B137897). wikipedia.org The efficiency of this reaction is often enhanced by the use of phase-transfer catalysts. researchgate.net

The reaction of 4-chlorobenzaldehyde with spray-dried potassium fluoride in the presence of tetraphenylphosphonium (B101447) bromide as a phase-transfer catalyst can achieve a high yield and selectivity for 4-fluorobenzaldehyde. researchgate.net The reaction can be performed under solvent-free conditions or in high-boiling solvents like diphenyl ether. researchgate.net

The Finkelstein reaction, a classic halogen exchange method, has also been adapted for the synthesis of fluorinated aromatic compounds. researchgate.net Recent advancements have even led to enantioselective aromatic Finkelstein reactions. researchgate.net

The following table summarizes conditions for the halogen-exchange synthesis of 4-fluorobenzaldehyde.

Table 2: Halogen-Exchange Synthesis of 4-Fluorobenzaldehyde

| Starting Material | Fluorinating Agent | Catalyst/Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Spray-dried KF | Tetraphenylphosphonium bromide / Solvent-free | - | 90% | 98% |

| 4-Chlorobenzaldehyde | Spray-dried KF | Tetraphenylphosphonium bromide, 18-crown-6 (B118740) | 230°C | 73% | - |

This table showcases the versatility of the halogen-exchange reaction for producing various fluorobenzaldehydes. google.comresearchgate.netprepchem.com

Catalytic Systems in Fluorobenzaldehyde Preparation

Catalytic systems play a crucial role in modern synthetic chemistry, and the preparation of fluorobenzaldehydes is no exception. Phase-transfer catalysts, such as quaternary phosphonium (B103445) salts and crown ethers, are frequently used to facilitate halogen-exchange reactions. googleapis.com For instance, the combination of tetraphenylphosphonium bromide and 18-crown-6 has been successfully used in the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde. prepchem.com

Furthermore, catalytic methods for the direct formylation of fluorinated aromatics have been developed. The carbonylation of fluorobenzene (B45895) using carbon monoxide in the presence of a strong Lewis acid like aluminum chloride and a hydrogen halide catalyst can produce 4-fluorobenzaldehyde. google.com

Recent research has also explored novel catalytic approaches, such as the synergistic use of enamine, photoredox, and cobalt catalysis for the synthesis of aromatic aldehydes from cyclohexanecarbaldehyde precursors. nih.gov While not specific to fluorobenzaldehydes, these innovative methods could potentially be adapted for their synthesis.

Regioselective Carbonylation Reactions in Fluorobenzene Derivatization

Regioselective carbonylation reactions represent a significant method for the derivatization of fluorobenzene, leading to the formation of fluorobenzaldehydes. This process involves the catalyzed introduction of a carbonyl group (CO) onto the fluorobenzene ring in a specific position.

A commercially viable process for producing 4-fluorobenzaldehyde involves heating a mixture of fluorobenzene and a strong Lewis acid, such as aluminum chloride, with dissolved hydrogen halide in a carbon monoxide atmosphere. google.com This reaction is conducted at temperatures ranging from approximately 45 to 100°C and at pressures from about 150 psig up to the reactor's maximum rating. google.com The primary chemical reaction is a catalyzed regioselective carbonylation, where hydrogen halide acts as the catalyst and the Lewis acid is used in at least an equimolar amount relative to the fluorobenzene to form a Lewis acid complex of 4-fluorobenzaldehyde. google.com

The reaction mass, containing the Lewis acid complex of 4-fluorobenzaldehyde and by-products like halobis(fluorophenyl)methane, is then quenched with a Lewis acid-solvating liquid to break the complex and liberate the 4-fluorobenzaldehyde. google.com The resulting organic phase typically contains 4-fluorobenzaldehyde, unreacted fluorobenzene, and small amounts of 2-fluorobenzaldehyde (B47322) and 3-fluorobenzaldehyde. google.com The final product can be purified by distillation. google.com

Another approach involves a palladium and copper-catalyzed carbonylation and borylation of alkynes with aryldiazonium salts, which yields α-unsubstituted β-boryl ketones with complete regioselectivity. nih.gov This method demonstrates a broad substrate scope and excellent functional-group tolerance. nih.gov

Furthermore, a catalysis-based regioselective 1,4-fluorofunctionalization of trifluoromethyl-substituted 1,3-dienes has been developed to produce highly functionalized products. nih.gov This process utilizes an inexpensive and operationally convenient I(I)/I(III) catalysis platform and can process E,Z-mixed dienes into a single E-alkene isomer. nih.gov

Alternative Synthetic Strategies for Benzyloxy-Substituted Benzaldehydes

O-Benzylation of Hydroxybenzaldehydes

A primary method for the synthesis of benzyloxy-substituted benzaldehydes is the O-benzylation of the corresponding hydroxybenzaldehydes. This reaction, a type of Williamson ether synthesis, involves the reaction of a hydroxybenzaldehyde with a benzyl halide in the presence of a base. nih.govlearncbse.in

For instance, 4-(3-fluorobenzyloxy)-benzaldehyde can be synthesized by reacting 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide or 3-fluorobenzyl methanesulfonate. chemicalbook.com The reaction is typically carried out in a solvent like acetone with a base such as potassium carbonate at an elevated temperature. chemicalbook.com

The benzyl group is a robust protecting group for the hydroxyl functionality in the synthesis of complex molecules. nih.gov Its stability under various reaction conditions makes it a preferred choice. nih.gov Cleavage of the benzyl ether to regenerate the hydroxyl group is generally achieved through hydrogenolysis using catalysts like palladium on activated carbon. nih.gov

Table 1: Synthesis of 4-(3-fluoro-benzyloxy)-benzaldehyde

| Reactants | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde, 3-fluorobenzyl bromide | Potassium carbonate | Acetone | 60°C, 5 h | 4-(3-fluoro-benzyloxy)-benzaldehyde | 94.4% chemicalbook.com |

| 4-Hydroxybenzaldehyde, 3-fluorobenzyl methanesulfonate | - | - | - | 4-(3-fluoro-benzyloxy)-benzaldehyde | 97.5% chemicalbook.com |

Sustainable and Green Chemistry Approaches in Benzaldehyde (B42025) Synthesis

Mechanochemical Synthesis Techniques for Chalcone (B49325) Derivatives

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers an environmentally friendly alternative to traditional solvent-based synthesis. rsc.org This technique has been successfully applied to the synthesis of chalcones, which are precursors to various heterocyclic compounds. The Claisen-Schmidt condensation, the standard method for chalcone synthesis, often involves long reaction times and the formation of by-products. tandfonline.com

Mechanochemical methods, such as grinding reactants in a mortar and pestle or using a high-energy ball mill, can significantly reduce reaction times and the need for organic solvents. rsc.orgtandfonline.com For example, the liquid-assisted grinding of aryl aldehydes and acetophenones with catalysts like anhydrous Ba(OH)₂ or KOH has proven to be an efficient, solvent-free method for chalcone preparation. tandfonline.com These reactions often result in high yields and simplified work-up procedures. tandfonline.com

Table 2: Comparison of Conventional vs. Mechanochemical Synthesis of Chalcones

| Method | Catalyst | Reaction Time | Solvent | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional | KOH or piperidine | 12-24 h tandfonline.com | Excess | - | Long duration, by-product formation tandfonline.com |

| Mechanochemical (Ball Milling) | - | 15-60 min tandfonline.com | Minimal (e.g., 100 µL ethanol) tandfonline.com | High yields, short reaction times, simple work-up, environmentally friendly tandfonline.com | - |

| Mechanochemical (Grinding) | Anhydrous Ba(OH)₂, KOH, I₂ tandfonline.com | - | Solvent-free tandfonline.com | Efficient | - |

Application of Ionic Liquids in Organic Transformations

Ionic liquids (ILs) are salts that are liquid at low temperatures (below 100°C) and are considered "designer solvents" due to their tunable properties. organic-chemistry.org Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive green alternatives to volatile organic solvents. researchgate.nettandfonline.com

In the context of benzaldehyde synthesis and transformations, ILs have been employed in several ways. Aldehyde-functionalized ILs have been synthesized and used as soluble supports for various organic reactions. researchgate.net These functionalized ILs can be readily transformed into other derivatives, such as carboxylic acids or benzylic alcohols, under conventional reaction conditions. researchgate.net For example, the oxidation of aldehyde-functionalized ILs can be achieved using a H₂O₂/KOH system, while reduction can be performed with NaBH₄. researchgate.net

Furthermore, ILs can serve as the reaction medium for various organic syntheses. For instance, the reduction of aldehydes and ketones with sodium borohydride (B1222165) can be carried out in the ionic liquid [bmim]PF6, which can be recycled after the reaction. dcu.ie The use of task-specific ionic liquids (TSILs), which are designed for specific synthetic problems, has also gained traction. organic-chemistry.orgtandfonline.com These can act as both solvent and catalyst, simplifying processes and reducing waste. tandfonline.comdcu.ie

Chemical Reactivity and Derivatization Strategies of 4 Benzyloxy 2 Fluorobenzaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group is a primary site for chemical reactions, readily undergoing nucleophilic additions and condensations.

Nucleophilic Addition Reactions with Diverse Reagents

The electrophilic carbon of the aldehyde in 4-(benzyloxy)-2-fluorobenzaldehyde is susceptible to attack by various nucleophiles. Organometallic reagents like Grignard and organolithium compounds are particularly effective for forming new carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com

Grignard Reagents: These organomagnesium halides (R-Mg-X) are potent nucleophiles that react with aldehydes to produce secondary alcohols upon acidic workup. masterorganicchemistry.comyoutube.com For instance, the reaction of this compound with a Grignard reagent would yield a secondary alcohol, where the 'R' group from the Grignard reagent is newly attached to the carbonyl carbon.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) are highly reactive nucleophiles that readily add to aldehydes. libretexts.org The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the organolithium reagent on the electrophilic aldehyde carbon. libretexts.org

It is crucial to conduct these reactions under anhydrous conditions, as both Grignard and organolithium reagents are strong bases that react with water. libretexts.org

Condensation Reactions Leading to Schiff Bases and Related Imine Structures

The aldehyde functional group of this compound can undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. alayen.edu.iqchemsociety.org.ng These reactions are often catalyzed by acid or base and involve the formation of a C=N double bond. chemsociety.org.ng

The formation of Schiff bases is a reversible reaction that typically proceeds well under mildly acidic conditions (pH 4-5). youtube.com These imine derivatives are significant in various fields, including the synthesis of biologically active compounds. alayen.edu.iq

Reactivity of the Benzyloxy Moiety

The benzyloxy group, an ether linkage, can be cleaved under specific conditions.

Oxidative Cleavage and Related Conversions

The cleavage of the benzylic ether can be achieved through oxidative methods. Fungal peroxygenases, for example, have been shown to catalyze the H₂O₂-dependent cleavage of ethers. nih.gov This process often involves a hydrogen abstraction and oxygen rebound mechanism, leading to the formation of a hemiacetal which then hydrolyzes. nih.gov Electrochemical methods have also been developed for the selective oxidative cleavage of benzyl (B1604629) C-N bonds, a reaction that could potentially be adapted for C-O bond cleavage in ethers. mdpi.com

Nucleophilic Substitution Reactions Involving the Benzyloxy Group

The ether linkage of the benzyloxy group can be cleaved by strong acids like HBr and HI through nucleophilic substitution reactions. openstax.orgmasterorganicchemistry.com These reactions can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. openstax.orgwikipedia.org Since the benzyloxy group involves a benzylic carbon, which can stabilize a carbocation, the cleavage is likely to proceed through an Sₙ1 mechanism. openstax.orglibretexts.org This would result in the formation of 4-hydroxy-2-fluorobenzaldehyde (a phenol) and benzyl halide. Phenols are generally unreactive towards further nucleophilic substitution. masterorganicchemistry.comlibretexts.org

Reactions at the Fluorine Atom and Aromatic Ring

The fluorine atom and the aromatic ring itself can participate in chemical transformations, primarily electrophilic aromatic substitution.

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the benzyloxy group. libretexts.org Conversely, the fluorine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. uci.edu The aldehyde group is a meta-directing deactivator. uci.edu The interplay of these substituents will govern the regioselectivity of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings, particularly those activated by electron-widespreading groups. In the case of this compound, the fluorine atom, positioned ortho to the aldehyde and para to the benzyloxy group, plays a crucial role in activating the aromatic ring towards nucleophilic attack. The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comcore.ac.uk

The presence of strong electron-withdrawing groups ortho and/or para to the leaving group accelerates the reaction by stabilizing this negatively charged intermediate. masterorganicchemistry.comstrath.ac.uk While the aldehyde group in this compound provides some activation, the fluorine atom itself is key. Its high electronegativity makes the carbon atom it is attached to electrophilic and susceptible to attack by nucleophiles. core.ac.uknih.gov

A variety of nucleophiles can be employed in SNAr reactions with fluorinated arenes. For instance, in reactions involving pentafluorobenzaldehyde, nucleophiles such as diazoles, piperazine, phenols, and thiols have been shown to displace a fluorine atom to provide substituted tetrafluorobenzaldehyde derivatives in good yields. core.ac.uk Similarly, experiments with 4-fluorobenzaldehyde (B137897) and 4-methoxyphenol, using potassium carbonate as a base in dimethyl sulfoxide (B87167) (DMSO), have demonstrated the effective displacement of the fluoride (B91410) to form a 4-aryloxybenzaldehyde. walisongo.ac.id This highlights a common strategy where phenols, thiols, and amines can be used to displace the activated fluorine atom in this compound, leading to the formation of new carbon-oxygen, carbon-sulfur, or carbon-nitrogen bonds, respectively.

The general reactivity order for halogens in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. masterorganicchemistry.comnih.gov This is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine strongly stabilizes the intermediate, thus increasing the reaction rate. stackexchange.com

Table 1: Examples of SNAr Reactions on Activated Fluoroarenes

| Fluoroarene | Nucleophile | Conditions | Product | Yield |

| Pentafluorobenzaldehyde | Piperazine | Base, Room Temp. | 4-Piperazinyl-tetrafluorobenzaldehyde | 62-80% core.ac.uk |

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃, DMSO, 140°C | 4-(4-Methoxyphenoxy)benzaldehyde | ~52% (average crude) walisongo.ac.id |

| 2,4-Dinitrophenyl fluoride | Piperidine | Methanol | 1-(2,4-Dinitrophenyl)piperidine | - |

Influence of Fluorine's Electronic Properties on Aromatic Reactivity

The reactivity of fluorinated arenes in nucleophilic aromatic substitution is profoundly influenced by the unique electronic properties of the fluorine atom. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). stackexchange.com This effect is crucial for SNAr reactions as it polarizes the carbon-fluorine bond, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack. core.ac.uknih.gov

While fluorine has a strong -I effect, it also possesses a +M (mesomeric or resonance) effect due to its lone pairs of electrons, which can donate electron density to the aromatic ring. However, for fluorine, the inductive effect significantly outweighs the resonance effect in influencing the reactivity of the aromatic ring towards nucleophiles. The position of the fluorine atom relative to other substituents and the site of nucleophilic attack is critical. In this compound, the fluorine atom is ortho to the aldehyde group. An ortho-fluorine substituent can have a variable activating influence, while a meta-fluorine is activating and a para-fluorine can be slightly deactivating. researchgate.net The activation in the case of this compound is a result of the combined electron-withdrawing properties of both the fluorine atom and the para-aldehyde group, which stabilize the intermediate.

The choice of solvent can also impact the reactivity. In protic solvents, fluoride is strongly solvated through hydrogen bonding, which enhances its leaving group ability. stackexchange.com In aprotic solvents, this stabilization is absent, which can sometimes alter the rate-determining step of the reaction. nih.gov

Metal-Catalyzed Cross-Coupling Reactions of Benzyloxy-Fluorobenzaldehyde Derivatives

Metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can serve as substrates in these transformations, although the high strength of the carbon-fluorine bond often presents a challenge, requiring specific catalytic systems for its activation. beilstein-journals.org

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Functionalization

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. bohrium.commdpi.com This reaction is widely used for the synthesis of biaryls and other conjugated systems. bohrium.com

While activating C-F bonds for cross-coupling is difficult, it is not impossible, especially with electron-deficient arenes or under specific catalytic conditions. beilstein-journals.orgrsc.org More commonly, other halides (Br, I) on a fluorinated benzene ring are selectively coupled in the presence of fluorine. bohrium.comresearchgate.net However, direct coupling involving C-F bond activation is an area of active research. For instance, nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids has been achieved, proceeding through a proposed β-fluorine elimination from a nickelacyclopropane intermediate. beilstein-journals.org

In the context of this compound derivatives, a plausible strategy for Suzuki-Miyaura coupling would involve converting the aldehyde to a less reactive group (e.g., an acetal) if necessary, and then performing the coupling. Alternatively, if the molecule contained another, more reactive halide (e.g., 4-(benzyloxy)-2-fluoro-5-bromobenzaldehyde), the Suzuki-Miyaura reaction would selectively occur at the C-Br bond, leaving the C-F bond intact. This chemoselectivity is a common feature in the Suzuki-Miyaura reactions of polyhalogenated aromatics. bohrium.comrsc.org

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. youtube.com The key steps are:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile, forming a palladium(II) complex.

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Table 2: Illustrative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid | Catalyst System | Base | Product | Yield |

| 5-Bromo-2-fluorobenzofuran | [4-(Trifluoromethyl)phenyl]boronic acid | Palladium catalyst | - | 2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran | 95% beilstein-journals.org |

| 2-Fluorobenzofuran | Phenylboronic acid | Ni(cod)₂ / PCy₃ | K₃PO₄ | 2-Phenylbenzofuran | - beilstein-journals.org |

| Aryl Bromides | Potassium Trifluoroborates | Chloro(crotyl)(tritert-butylphosphine)palladium(II) | Sodium Fluoride | Coupled Product | High Yields nih.gov |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 4-Phenylbenzophenone | - mdpi.com |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Chemical Synthesis

The inherent reactivity of the aldehyde functional group, coupled with the modulating effects of the fluorine and benzyloxy substituents, makes 4-(benzyloxy)-2-fluorobenzaldehyde a valuable starting material for the synthesis of a wide array of complex organic molecules.

Construction of Diverse Heterocyclic Compound Libraries

Heterocyclic compounds are a cornerstone of medicinal chemistry and drug discovery, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The aldehyde functionality of this compound serves as a key handle for its incorporation into various heterocyclic scaffolds through a range of classical and modern synthetic methodologies.

While specific, extensively documented libraries based solely on this compound are not widely reported in publicly available literature, its structural motifs are analogous to those used in the synthesis of various heterocycles. For instance, benzaldehyde (B42025) derivatives are crucial components in multicomponent reactions like the Biginelli and Hantzsch reactions, which provide efficient routes to dihydropyrimidinones and dihydropyridines, respectively. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the resulting heterocyclic compounds.

The benzyloxy group, while offering steric influence, can also be a protecting group for a phenol (B47542) functionality. This allows for late-stage deprotection and further functionalization, adding to the diversity of the synthesized library. For example, the synthesis of certain quinazoline (B50416) derivatives, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, often utilizes substituted benzaldehydes. Although direct examples with this compound are not prominent, its potential for such transformations is clear.

Synthesis of Novel Organic Frameworks and Scaffolds

The development of novel organic frameworks, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), is a rapidly growing area of materials science. These materials possess highly ordered porous structures with potential applications in gas storage, separation, and catalysis. The aldehyde group of this compound is a prime functional group for the construction of such frameworks through the formation of imine or other covalent bonds with suitable linker molecules.

Currently, the scientific literature does not provide specific examples of MOFs or COFs constructed using this compound as the primary building block. However, the use of functionalized benzaldehydes in the synthesis of these materials is a well-established strategy. The fluorine and benzyloxy groups of this particular aldehyde could impart unique properties to the resulting frameworks, such as modified pore environments and enhanced stability. Further research in this area could lead to the development of new functional materials with tailored properties.

Precursor for High-Performance Materials and Specialty Chemicals

Beyond its role in the synthesis of discrete molecules, this compound shows promise as a precursor for the development of advanced materials with specific, tunable properties.

Development of Polymers with Tunable Properties

The aldehyde group of this compound can participate in various polymerization reactions, leading to the formation of novel polymers. For example, it can undergo condensation polymerization with suitable co-monomers to create polyesters, polyamides, or other polymer classes. The incorporation of the fluorinated benzyloxy-substituted aromatic ring into the polymer backbone can significantly influence the material's properties.

The fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity, while the bulky benzyloxy group can affect the polymer's morphology, solubility, and processing characteristics. While specific polymers derived from this compound are not yet extensively commercialized, the principles of polymer chemistry suggest its potential for creating materials with tailored refractive indices, dielectric constants, and gas permeability.

Synthesis of Advanced Composite Materials and Dyes

The reactivity of this compound also lends itself to the synthesis of specialty chemicals, including advanced composite materials and dyes. The aldehyde can be chemically modified to introduce other functional groups, allowing it to be grafted onto surfaces or incorporated into composite matrices to enhance their performance.

In the realm of dyes, the aromatic structure of this compound forms a core chromophore that can be extended and modified to produce colored compounds. The fluorine and benzyloxy groups can act as auxochromes, influencing the color and dyeing properties of the resulting molecules. Although no specific commercially available dyes are directly synthesized from this compound at present, its potential as an intermediate in the synthesis of high-performance dyes for specialized applications, such as in electronic displays or as fluorescent probes, remains an area of active research interest.

Strategic Importance in Medicinal Chemistry and Radiopharmaceutical Development

Intermediate for Pharmaceutical Compounds and Drug Discovery Programs

The compound is a sought-after intermediate for synthesizing complex organic molecules with potential therapeutic applications. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the benzyloxy group serves as a convenient protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites.

Synthesis of Kinase Inhibitors and Antimicrobial Agents

4-(Benzyloxy)-2-fluorobenzaldehyde is a key precursor in the synthesis of novel kinase inhibitors and antimicrobial agents. Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer, making them a major drug target. ed.ac.uk

Detailed Research Findings:

Kinase Inhibitors: While direct synthesis examples from this compound are often proprietary, its utility is evident from the development of related structures. For instance, quinazoline (B50416) and quinazolinone derivatives are a well-established class of kinase inhibitors. Research into these scaffolds has shown that benzyloxy groups at various positions on the phenyl ring are a key pharmacophoric feature for potent inhibition of targets like Epidermal Growth Factor Receptor (EGFR) kinases. nih.gov The 4-benzyloxy moiety in the title compound is therefore a desirable feature for designing new inhibitors, providing a scaffold that can be further elaborated into complex heterocyclic systems. nih.gov

Antimicrobial Agents: The development of new antimicrobial agents is critical to combatting drug-resistant pathogens. The core structure of this compound can be incorporated into various heterocyclic systems known to possess antimicrobial activity, such as azetidinones (β-lactams). The fluorine substitution is known to often enhance the efficacy of antimicrobial compounds.

Precursor for Fluorinated Tryptamine (B22526) Derivatives for Pharmacological Studies

The compound is a logical starting material for the synthesis of fluorinated tryptamine derivatives, which are of significant interest for their potent activity as 5-HT₂ₐ receptor agonists. google.com These compounds have potential applications in treating neuropsychiatric disorders.

Detailed Research Findings:

A recent patent highlights that fluorine substitution at key positions on the indole (B1671886) ring of tryptamine analogs is crucial for maintaining high efficacy and achieving psychoactive effects with a modified duration of action compared to non-fluorinated counterparts. google.com

Standard organic synthesis routes, such as the Fischer indole synthesis or the Japp-Klingemann reaction, can utilize substituted benzaldehydes like this compound to construct the required fluorinated indole core. The aldehyde group can be transformed into other functionalities needed to build the tryptamine side chain.

Role in the Synthesis of Complex Benzodiazepine (B76468) Derivatives

This compound is a valuable building block for creating novel ligands for the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (18 kDa). PBR is a target for diagnostic imaging and therapy in neuroinflammation, cancer, and psychiatric disorders.

Detailed Research Findings:

Research has focused on synthesizing analogs of the benchmark PBR ligand PK11195 (an isoquinoline (B145761) carboxamide) to develop improved PET imaging agents. ebi.ac.uk

Studies have produced highly potent PBR ligands (with Ki values in the nanomolar range) that incorporate fluorinated alkyl chains. ebi.ac.uk The synthesis of these complex molecules often relies on versatile, functionalized aromatic precursors. This compound provides the necessary fluorine and a protected hydroxyl group, making it an ideal starting point for multi-step syntheses aimed at producing new generations of PBR-targeting drugs and diagnostics.

Radiopharmaceutical Synthesis and Fluorine-18 (B77423) Radiolabeling

The development of PET radiotracers relies on the efficient incorporation of positron-emitting radionuclides, most commonly fluorine-18 (¹⁸F), into a target molecule. nih.gov this compound is a precursor for creating ¹⁸F-labeled building blocks used in this field. rsc.org

Preparation of No-Carrier-Added [¹⁸F]Fluorobenzaldehyde and Derivatives

A primary challenge in PET chemistry is the synthesis of "no-carrier-added" (n.c.a.) radiotracers, which have very high specific activity. This is crucial for imaging sensitive biological targets like receptors.

Detailed Research Findings:

The synthesis of n.c.a. [¹⁸F]fluorinated aromatic compounds is often achieved through nucleophilic substitution using [¹⁸F]fluoride. mdpi.com

The benzyloxy group plays a critical role as a protecting group for a phenol (B47542). In a highly relevant study, n.c.a. 4-[¹⁸F]fluorophenol was successfully synthesized from a 4-benzyloxyphenyl-iodonium salt precursor. The process involved a nucleophilic radiofluorination step, followed by the gentle removal of the benzyl (B1604629) protecting group to reveal the final [¹⁸F]fluorophenol. mdpi.com

This same strategy can be applied to precursors derived from this compound to produce n.c.a. 4-hydroxy-2-[¹⁸F]fluorobenzaldehyde or, more commonly, to replace an activated leaving group (like a nitro or trimethylammonium group) at the 4-position with [¹⁸F]fluoride on a 2-fluorobenzaldehyde (B47322) scaffold. For example, n.c.a. 4-[¹⁸F]fluorobenzaldehyde has been successfully produced from 4-nitrobenzaldehyde (B150856) with a 65% radiochemical yield. nih.gov The use of a benzyloxy-protected precursor offers an alternative route that avoids harsh conditions.

Application as a Prosthetic Group for Biomolecule Labeling

A prosthetic group (or building block) is a small, radiolabeled molecule that can be easily attached to a larger biomolecule, such as a peptide, antibody, or oligonucleotide. rsc.org

Detailed Research Findings:

Once a benzaldehyde (B42025) moiety is labeled with ¹⁸F, it becomes a valuable prosthetic group. The aldehyde functionality allows for straightforward conjugation to biomolecules containing aminooxy or hydrazine (B178648) functionalities (to form oximes or hydrazones) or amines (via reductive amination).

For example, 4-[¹⁸F]fluorobenzylamine, which is readily synthesized from the corresponding aldehyde, has been used to create thiol-reactive prosthetic groups for labeling peptides and oligonucleotides. nih.gov

Therefore, a radiolabeled derivative of this compound, such as 4-[¹⁸F]fluoro-2-hydroxybenzaldehyde (produced after labeling and deprotection), serves as a bifunctional linker: the ¹⁸F provides the imaging signal, and the aldehyde group provides the handle for attachment to a disease-targeting biomolecule.

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive analytical and computational investigation of the chemical compound this compound is currently hindered by a significant lack of publicly accessible scientific research and data. Despite its availability from various chemical suppliers and its listing in chemical databases, detailed spectroscopic and computational studies essential for a thorough scientific article are not found in the public domain.

Initial searches confirmed the basic properties of this compound, including its molecular formula (C₁₄H₁₁FO₂) and CAS number (504414-32-8). However, exhaustive searches for specific experimental data, which would form the basis of the requested detailed article, have been unsuccessful. This includes a lack of retrievable information on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No publicly available ¹H, ¹³C, or ¹⁹F NMR spectra or associated chemical shift and coupling constant data could be located for this specific compound.

Mass Spectrometry (MS): Detailed mass spectra, including molecular weight confirmation and fragmentation analysis, are not present in accessible research literature.

Vibrational and Electronic Spectroscopy: Fourier Transform Infrared (FT-IR) and UV-Vis spectroscopic data, which are crucial for understanding the compound's functional groups and electronic transitions, remain unavailable.

Solid-State Characterization: There is no accessible information regarding the solid-state structure of this compound from techniques such as X-ray Powder Diffraction (XRD) or its surface morphology from Field Emission Scanning Electron Microscopy (FESEM).

Computational Chemistry: A search for computational studies that could provide mechanistic insights and predictive modeling of this compound also yielded no results.

While data for structurally related compounds such as 4-benzyloxybenzaldehyde, 4-fluorobenzaldehyde (B137897), and various other substituted benzaldehydes are available, this information is not directly applicable for an article focusing solely on this compound. The unique substitution pattern of the target compound significantly influences its spectroscopic and electronic properties, making direct extrapolation from related molecules scientifically unsound for a detailed analysis.

The absence of this critical data in peer-reviewed journals, academic repositories, and comprehensive chemical databases prevents the generation of a scientifically rigorous and informative article as per the specified requirements. It is possible that such studies have been conducted for proprietary research purposes but have not been published. Until such data becomes publicly available, a detailed scientific discourse on the advanced analytical and computational investigations of this compound cannot be constructed.

Advanced Analytical and Computational Investigations

Computational Chemistry for Mechanistic Insights and Predictive Modeling

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules, offering a balance between accuracy and computational cost. researchgate.net For 4-(Benzyloxy)-2-fluorobenzaldehyde, DFT calculations can provide profound insights into its geometry, stability, and reactivity. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.netrasayanjournal.co.in

The first step in a DFT analysis is the optimization of the molecular geometry to find the lowest energy conformation. conicet.gov.ar This process determines the precise bond lengths, bond angles, and dihedral angles of the molecule. For substituted benzaldehydes, DFT has been shown to predict geometric parameters that are in good agreement with experimental data from techniques like X-ray crystallography. rasayanjournal.co.in

A key outcome of DFT calculations is the characterization of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. rasayanjournal.co.inconicet.gov.ar A smaller energy gap suggests higher reactivity and is associated with the molecule's ability to absorb light at longer wavelengths. conicet.gov.ar

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω), can be calculated to further describe the molecule's reactive nature. conicet.gov.ar For instance, analysis of related fluorinated benzaldehyde (B42025) derivatives like 4-Cyano-3-fluorobenzaldehyde has shown that the fluorine atom contributes to a region of low electron density, influencing the molecule's electrostatic potential and interaction capabilities. researchgate.net

Furthermore, DFT is extensively used to predict spectroscopic properties. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net These predicted spectra, when compared with experimental data, allow for a detailed assignment of vibrational modes to specific functional groups within the molecule, such as the C=O stretch of the aldehyde, the C-F stretch, and the various vibrations of the benzene (B151609) rings. researchgate.netresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the excitation energies and oscillator strengths of electronic transitions, which helps in interpreting the experimental UV-Vis spectrum. conicet.gov.ar

Table 1: Representative Quantum Chemical Properties Calculated by DFT for a Substituted Benzaldehyde Data is representative and based on published values for structurally similar compounds for illustrative purposes.

| Parameter | Definition | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.937 eV researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.086 eV researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.851 eV researchgate.net |

| Ionization Potential (I) | -EHOMO | 7.937 eV |

| Electron Affinity (A) | -ELUMO | 3.086 eV |

| Hardness (η) | (I - A) / 2 | 2.425 eV |

| Softness (S) | 1 / (2η) | 0.206 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 5.512 eV |

Molecular Docking Studies to Elucidate Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand), such as this compound, when it binds to the active site of a target macromolecule, typically a protein. nih.govnih.gov This method is instrumental in drug discovery and medicinal chemistry for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.gov

The docking process involves two main components: a search algorithm and a scoring function. The search algorithm generates a large number of possible conformations and orientations (poses) of the ligand within the protein's binding site. The scoring function then estimates the binding free energy for each pose, ranking them to identify the most favorable binding mode. nih.gov

For a molecule like this compound, molecular docking can elucidate key ligand-target interactions. The analysis of the top-ranked poses can reveal:

Hydrogen Bonds: The aldehyde oxygen is a potential hydrogen bond acceptor, while the fluorine atom can also participate in such interactions.

Hydrophobic Interactions: The two aromatic rings (the fluorinated phenyl ring and the benzyl (B1604629) group) can form significant hydrophobic interactions with nonpolar amino acid residues in the target's active site.

Pi-Pi Stacking: The aromatic rings can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

Halogen Bonds: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

In studies of similar benzyl derivatives, docking has successfully predicted binding modes and correlated them with biological activity. For example, docking of robustic acid derivatives into the topoisomerase I active site showed that specific substitutions on the benzyl ring influenced binding affinity and cytotoxicity. nih.gov Similarly, docking studies on 1,2,4-triazole (B32235) derivatives have demonstrated how hydrophobic interactions of alkyl groups impact affinity and selectivity for COX enzymes. csfarmacie.cz A hypothetical docking of this compound into an enzyme active site would likely show the benzyloxy group occupying a hydrophobic pocket, with the fluorobenzaldehyde portion positioned to form specific hydrogen or halogen bonds that anchor the ligand.

Table 2: Representative Output from a Molecular Docking Simulation Data is hypothetical and for illustrative purposes only.

| Parameter | Description | Example Value |

| Binding Energy | Estimated free energy of binding (lower is better) | -8.5 kcal/mol |

| Inhibition Constant (Ki) | Calculated inhibition constant based on binding energy | 1.5 µM |

| Interacting Residues | Amino acids in the target's active site interacting with the ligand | Tyr234, Phe312, Val178, Arg122 |

| Key Interactions | Specific non-covalent bonds formed | H-bond with Arg122 (Aldehyde O), Pi-Pi stacking with Phe312 (Benzyl ring), Hydrophobic contact with Val178 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities or physicochemical properties. longdom.orgnih.gov The fundamental principle is that the structural features of a molecule, such as its size, shape, and electronic properties, dictate its activity. A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

The development of a QSAR model involves several key steps:

Data Set Selection: A collection of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as:

Hydrophobic: e.g., LogP (partition coefficient)

Electronic: e.g., Dipole moment, atomic charges, HOMO/LUMO energies

Steric/Topological: e.g., Molar refractivity (MR), molecular weight, connectivity indices

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are used to generate an equation that links the descriptors (independent variables) to the biological activity (dependent variable). longdom.orgresearchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

For derivatives of this compound, a QSAR study could provide significant insights. A highly relevant study on phenoxy and benzyloxyacetic acid derivatives successfully developed QSAR models for their antisickling activity. nih.gov The study found that potency was positively correlated with the hydrophobicity (π values) of substituents on the aromatic rings and with electronic parameters (σ constants). nih.gov This suggests that for the benzyloxy moiety, its hydrophobic nature is a critical contributor to biological activity. Conversely, a negative correlation was found with the molar refractivity (a measure of size and polarizability) of para substituents, indicating that bulky groups in certain positions could be detrimental to activity. nih.gov

By applying QSAR, one could systematically modify the structure of this compound—for example, by changing substituents on either aromatic ring—and predict the resulting change in a specific biological activity, such as enzyme inhibition or receptor binding. This approach helps in prioritizing the synthesis of compounds with the highest predicted potency.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Descriptor Name | Description |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; measures lipophilicity. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of a substituent. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

| Topological | Wiener Index | A topological index based on the distances between all pairs of atoms in the molecule. |

| Quantum Chemical | HOMO/LUMO Energy | Energies of the frontier molecular orbitals, related to electronic reactivity. |

Future Prospects and Emerging Research Areas

Innovations in Stereoselective Synthesis of Benzyloxy-Fluorobenzaldehyde Derivatives

The development of stereoselective synthetic methods is crucial for accessing chiral molecules with specific biological activities. While research directly focused on the stereoselective synthesis of 4-(benzyloxy)-2-fluorobenzaldehyde derivatives is still emerging, existing strategies in asymmetric synthesis can be extrapolated to this system. The synthesis of chiral 4,1-benzoxazepine-2,5-diones has been achieved through chiral pool methodology, utilizing substituted anthranilic acids and α-haloacids. nih.gov This approach could potentially be adapted for the asymmetric synthesis of derivatives starting from or incorporating the this compound scaffold.

Furthermore, the total synthesis of natural products often pioneers new stereoselective methods. For instance, the synthesis of (+)-Dodoneine, starting from the related p-hydroxybenzaldehyde, employed key steps such as Sharpless asymmetric epoxidation and Horner-Wadsworth-Emmons cis-olefination to control stereochemistry. arkat-usa.org Such well-established stereoselective reactions could be applied to derivatives of this compound to generate a diverse range of enantiomerically pure compounds. The exploration of chiral catalysts and auxiliaries in reactions involving the aldehyde functionality or other parts of the molecule will be a key area of future research.

Expansion of Catalytic Methodologies for Advanced Transformations

Modern organic synthesis heavily relies on the development of novel catalytic methodologies to achieve efficient and selective transformations. For benzaldehyde (B42025) derivatives, a variety of catalytic systems have been developed for their synthesis and functionalization. acs.orgorganic-chemistry.orgyoutube.com These include methods for electrophilic formylation of arenes, such as the Vilsmeier-Haack and Gattermann-Koch reactions, which are fundamental for the synthesis of substituted benzaldehydes. youtube.com

Future research will likely focus on the application of advanced catalytic concepts to this compound. This could involve the use of transition-metal catalysis for cross-coupling reactions to introduce new substituents on the aromatic ring, or the development of organocatalytic methods for asymmetric transformations of the aldehyde group. The presence of the fluorine atom can influence the reactivity and selectivity of these catalytic processes, opening up avenues for novel chemical transformations.

Integration with Flow Chemistry for Enhanced Production and Derivatization

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. rsc.orgmdpi.com The application of flow chemistry to the synthesis of benzaldehydes and their derivatives is an active area of research. nih.govgoogle.com For example, a continuous flow method for the preparation of benzaldehyde from benzyl (B1604629) dichloride has been developed, significantly reducing reaction times compared to traditional batch processes. google.com

Exploration of Novel Bioactive Scaffolds Derived from this compound

The this compound scaffold is a promising starting point for the design and synthesis of novel bioactive molecules. beilstein-journals.orgmdpi.com Derivatives of benzyloxybenzaldehyde have already shown potential in various therapeutic areas. For instance, certain benzyloxybenzaldehyde derivatives have been investigated for their anticancer activity against cell lines like HL-60. nih.gov

Recent studies have highlighted the potential of benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell biology. mdpi.com This suggests that derivatives of this compound could be explored for the development of novel anticancer agents. The synthesis of chalcone (B49325) analogs from 4-(benzyloxy)benzaldehyde (B125253) has also been reported, and chalcones are a well-known class of compounds with a wide range of biological activities. univ-ovidius.ro The unique substitution pattern of this compound provides a template for creating new chemical entities with potentially improved pharmacological properties.

Advanced In Silico Modeling for Accelerated Compound Design and Discovery

In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid design and evaluation of new chemical entities. researchgate.netnih.gov Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be employed to predict the biological activity and pharmacokinetic properties of novel compounds.

For derivatives of this compound, in silico modeling can play a crucial role in accelerating the discovery of new bioactive molecules. scispace.com For example, computational studies were used to support the experimental findings for benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors. mdpi.com By creating virtual libraries of compounds based on the this compound scaffold and screening them against various biological targets, researchers can prioritize the synthesis of the most promising candidates. researchgate.net Advanced modeling techniques can also help in understanding the structure-activity relationships and in optimizing the lead compounds for improved efficacy and safety profiles. mdpi.com

Q & A

Q. What are the standard synthetic routes for 4-(Benzyloxy)-2-fluorobenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves two key steps: (1) protection of the hydroxyl group in 4-hydroxybenzaldehyde using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 4-(benzyloxy)benzaldehyde, and (2) fluorination at the 2-position via electrophilic aromatic substitution (e.g., using Selectfluor or N-fluorobenzenesulfonimide in a polar aprotic solvent). Optimization includes monitoring reaction temperature (60–80°C for fluorination) and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzyloxy group at C4, fluorine at C2). Fluorine coupling in ¹H NMR (~δ 10.3 ppm for aldehyde proton) is diagnostic.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-O-C ether stretch).

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in similar dialdehyde derivatives .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture and light, as benzyl ethers can hydrolyze under acidic/alkaline conditions. Use desiccants (e.g., molecular sieves) during long-term storage .

Advanced Research Questions

Q. How do substituent positions (e.g., benzyloxy vs. methoxy) influence the DNA-binding affinity of benzaldehyde derivatives?

- Methodological Answer : Molecular docking studies indicate that derivatives with 4-(benzyloxy) groups exhibit stronger π-π stacking interactions with DNA bases compared to methoxy-substituted analogs. For example, this compound derivatives showed enhanced binding in groove regions due to hydrophobic interactions with the benzyl moiety. Substituent bulkiness and electronic effects (e.g., fluorine’s electronegativity) further modulate binding kinetics .

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura or Ullmann couplings. Focus on the aldehyde group’s electrophilicity and fluorine’s ortho-directing effects. Solvent models (e.g., PCM for DMF) improve accuracy in predicting reaction barriers .

Q. How can toxicological risks be assessed for this compound when in vivo data are unavailable?

- Methodological Answer : Apply read-across methodologies using structurally similar compounds (e.g., 2-fluorobenzaldehyde or 4-methoxybenzaldehyde) with existing toxicity profiles. In silico tools like QSAR models (e.g., OECD Toolbox) or in vitro assays (Ames test for mutagenicity) provide preliminary risk assessments. Regulatory frameworks from EFSA and OECD should guide study design .

Q. How should researchers address contradictory data in fluorination yields reported across studies?

- Methodological Answer : Systematically compare reaction parameters:

Q. What strategies optimize this compound derivatives as fluorinated probes for biological imaging?

- Methodological Answer : Introduce bioorthogonal handles (e.g., alkyne/azide for click chemistry) at the benzyl position. Fluorine’s NMR sensitivity (¹⁹F MRI) and low background in fluorescence make it suitable for dual-modal imaging. Test photostability and cellular uptake in vitro using confocal microscopy .

Q. How can multi-step syntheses of drug intermediates leverage this compound?

- Methodological Answer : Use the aldehyde as a key intermediate for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.